molecular formula C13H15BrO3 B1325853 Ethyl 5-(4-bromophenyl)-5-oxovalerate CAS No. 898792-67-1

Ethyl 5-(4-bromophenyl)-5-oxovalerate

Cat. No.: B1325853
CAS No.: 898792-67-1
M. Wt: 299.16 g/mol
InChI Key: WZICQDGQRHVBLQ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-bromophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-bromophenyl group attached to a valerate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-bromophenyl)-5-oxovalerate typically involves the esterification of 5-(4-bromophenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-bromophenyl)-5-oxovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-(4-bromophenyl)-5-oxovaleric acid.

    Reduction: Ethyl 5-(4-bromophenyl)-5-hydroxyvalerate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(4-bromophenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-bromophenyl)-5-oxovalerate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Ethyl 5-(4-bromophenyl)-5-oxovalerate can be compared with similar compounds such as:

    Ethyl 5-(4-chlorophenyl)-5-oxovalerate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 5-(4-fluorophenyl)-5-oxovalerate: Contains a fluorine atom instead of bromine.

    Ethyl 5-(4-iodophenyl)-5-oxovalerate: Contains an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in this compound imparts unique reactivity and biological properties compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

ethyl 5-(4-bromophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZICQDGQRHVBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645507
Record name Ethyl 5-(4-bromophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-67-1
Record name Ethyl 5-(4-bromophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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